Cas no 2059-24-7 (1-Chloro-2-(trifluoromethyl)naphthalene)

1-Chloro-2-(trifluoromethyl)naphthalene is a halogenated naphthalene derivative featuring both chloro and trifluoromethyl functional groups. This compound is valued for its unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers reactivity for further functionalization. Its robust structure contributes to thermal and chemical stability, suitable for demanding reaction conditions. Applications include use in cross-coupling reactions, as a building block for fluorinated aromatic systems, or in material science for advanced polymer development. High purity grades ensure consistent performance in research and industrial processes.
1-Chloro-2-(trifluoromethyl)naphthalene structure
2059-24-7 structure
商品名:1-Chloro-2-(trifluoromethyl)naphthalene
CAS番号:2059-24-7
MF:C11H6F3Cl
メガワット:230.614
CID:2919745
PubChem ID:2423966

1-Chloro-2-(trifluoromethyl)naphthalene 化学的及び物理的性質

名前と識別子

    • 1-CHLORO-2-TRIFLUOROMETHYL-NAPHTHALENE
    • Z56964636
    • HMS1787P14
    • SCHEMBL9435264
    • 2059-24-7
    • AKOS001051585
    • NSTGZBAGGSXDFZ-UHFFFAOYSA-N
    • 1-chloro-2-(trifluoromethyl)naphthalene
    • 1-Chloro-2-(trifluoromethyl)naphthalene
    • インチ: InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H
    • InChIKey: NSTGZBAGGSXDFZ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 230.0110124g/mol
  • どういたいしつりょう: 230.0110124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 0Ų

1-Chloro-2-(trifluoromethyl)naphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219000734-1g
1-Chloro-2-(trifluoromethyl)naphthalene
2059-24-7 98%
1g
$1735.55 2023-09-02
Alichem
A219000734-500mg
1-Chloro-2-(trifluoromethyl)naphthalene
2059-24-7 98%
500mg
$931.00 2023-09-02
Alichem
A219000734-250mg
1-Chloro-2-(trifluoromethyl)naphthalene
2059-24-7 98%
250mg
$714.00 2023-09-02

1-Chloro-2-(trifluoromethyl)naphthalene 関連文献

1-Chloro-2-(trifluoromethyl)naphthaleneに関する追加情報

1-Chloro-2-(Trifluoromethyl)Naphthalene: A Comprehensive Overview

1-Chloro-2-(trifluoromethyl)naphthalene, also known by its CAS registry number CAS No. 2059-24-7, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a chlorine atom and a trifluoromethyl group attached at specific positions on the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it an interesting subject of study in both academic and industrial research.

The structure of 1-chloro-2-(trifluoromethyl)naphthalene consists of two fused benzene rings, with the chlorine atom located at position 1 and the trifluoromethyl group (-CF3) at position 2. This substitution pattern not only influences the electronic properties of the molecule but also affects its reactivity in various chemical reactions. The trifluoromethyl group, being highly electronegative due to the presence of three fluorine atoms, exerts a strong electron-withdrawing effect, which can significantly alter the electronic distribution within the naphthalene system.

Recent studies have highlighted the potential of naphthalene derivatives like 1-chloro-2-(trifluoromethyl)naphthalene in advanced materials science applications. For instance, researchers have explored the use of such compounds in the development of organic semiconductors and optoelectronic devices. The electron-withdrawing nature of the trifluoromethyl group enhances the molecule's ability to act as an electron acceptor, making it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). These findings underscore the importance of understanding the electronic properties of such compounds in designing next-generation electronic materials.

In addition to its role in materials science, 1-chloro-2-(trifluoromethyl)naphthalene has also been studied for its potential in medicinal chemistry. The naphthalene framework is a common structural motif in many bioactive compounds, and the substitution pattern in this compound can influence its interactions with biological systems. Recent research has focused on evaluating its potential as a lead compound for drug discovery, particularly in targeting specific protein kinases or other therapeutic targets.

The synthesis of CAS No. 2059-24-7 involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation or other electrophilic aromatic substitution techniques to introduce the trifluoromethyl group onto the naphthalene ring system. The chlorination step is typically carried out under controlled conditions to ensure regioselectivity and minimize side reactions. Recent advancements in catalytic methods and green chemistry have provided more efficient and environmentally friendly routes for synthesizing this compound.

The physical properties of 1-chloro-2-(trifluoromethyl)naphthalene, including its melting point, boiling point, and solubility characteristics, are critical factors that determine its suitability for various applications. Experimental data indicate that this compound exhibits moderate solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF), which facilitates its use in solution-based chemical reactions.

In conclusion, 1-chloro-2-(trifluoromethyl)naphthalene, or CAS No. 2059-24-7, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in materials science, medicinal chemistry, and organic synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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